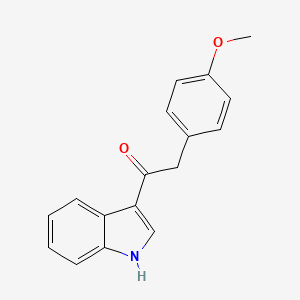
1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the coupling of phenylhydrazines with alkynylcyclobutanols under Rh(III)-catalyzed conditions. This reaction proceeds through a hydrazine-directed C–H functionalization pathway, resulting in the formation of the desired indole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium (Pd) or copper (Cu) and can be carried out under mild to moderate temperatures.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating various biochemical pathways. Further research is needed to elucidate the exact mechanism and molecular targets of this compound.
Comparaison Avec Des Composés Similaires
- 1-(1H-Indol-3-yl)-2-phenylethanone
- 1-(1H-Indol-3-yl)-2-(4-hydroxyphenyl)ethanone
- 1-(1H-Indol-3-yl)-2-(4-chlorophenyl)ethanone
Comparison: 1-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanone is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Propriétés
Numéro CAS |
43128-97-8 |
|---|---|
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
1-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C17H15NO2/c1-20-13-8-6-12(7-9-13)10-17(19)15-11-18-16-5-3-2-4-14(15)16/h2-9,11,18H,10H2,1H3 |
Clé InChI |
FSEZPVRFPZRXPD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC(=O)C2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















